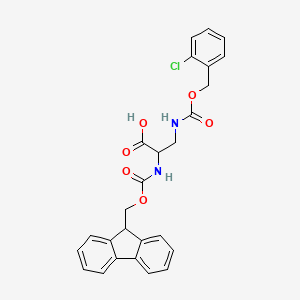
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((((2-chlorobenzyl)oxy)carbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Dap(Z-2-Cl)-OH: is a derivative of diaminopropionic acid, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of diaminopropionic acid is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Z Protection: The side chain amino group is protected by reacting with benzyloxycarbonyl chloride in the presence of a base.
Chlorination: The ortho position of the benzyloxycarbonyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of Fmoc-Dap(Z-2-Cl)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols to introduce different functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Z Removal: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields diaminopropionic acid.
Substituted Derivatives: Substitution reactions yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Dap(Z-2-Cl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design of novel proteins and enzymes with enhanced properties.
Medicine:
Drug Development: Fmoc-Dap(Z-2-Cl)-OH is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Wirkmechanismus
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-Dap(Z-2-Cl)-OH participates in peptide bond formation during peptide synthesis.
Protecting Group Removal: The removal of protecting groups allows for the formation of the desired peptide sequence.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Dap(Z)-OH: Similar compound without the chlorine substitution.
Fmoc-Dap(Boc)-OH: Similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Z.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position provides unique reactivity and allows for further functionalization.
Stability: The combination of Fmoc and Z protecting groups provides enhanced stability during peptide synthesis.
Eigenschaften
Molekularformel |
C26H23ClN2O6 |
|---|---|
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31) |
InChI-Schlüssel |
RBWACIVEQKMBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


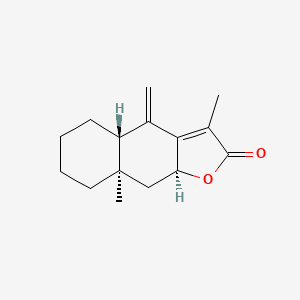
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)

![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
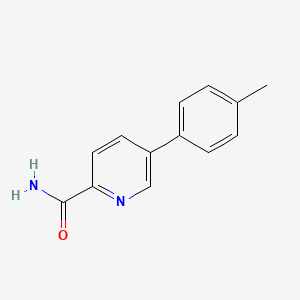
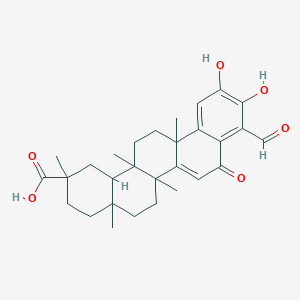
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)

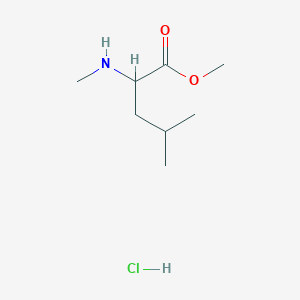
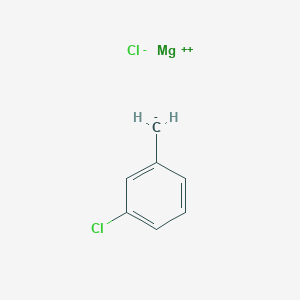
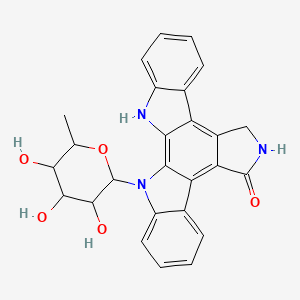
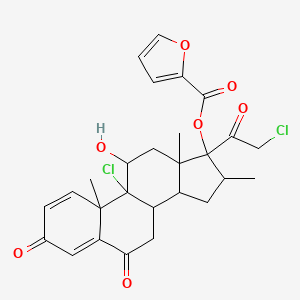
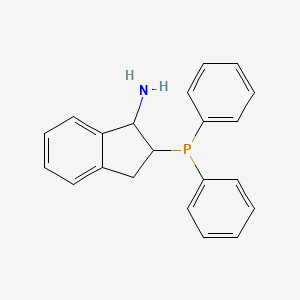
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]acetic acid](/img/structure/B13385931.png)
